molecular formula C9H6FNOS B2502736 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde CAS No. 2413907-25-0

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde

Cat. No.: B2502736
CAS No.: 2413907-25-0
M. Wt: 195.21
InChI Key: JEQTYGWBNTWINR-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6FNOS and its molecular weight is 195.21. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c1-5-11-8-2-6(4-12)7(10)3-9(8)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQTYGWBNTWINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde CAS 2413907-25-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde (CAS 2413907-25-0) Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Critical Scaffold for Neurodegenerative Therapeutics and Medicinal Chemistry[1]

Executive Summary

This compound (CAS 2413907-25-0) is a specialized heterocyclic building block that has emerged as a linchpin in the development of next-generation therapeutics for tauopathies, including Alzheimer’s disease. Distinguished by its 5,6-disubstitution pattern , this compound integrates the metabolic stability of a fluorinated core with the high synthetic versatility of an aldehyde handle.

For medicinal chemists, this molecule offers a strategic entry point into benzothiazole-based pharmacophores . The fluorine atom at position 6 modulates pKa and lipophilicity, while the aldehyde at position 5 serves as a "warhead" for condensation reactions (reductive amination, olefination) to construct complex bioactive ligands. This guide outlines its validated synthesis, physicochemical properties, and application protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5]

PropertyData
CAS Number 2413907-25-0
IUPAC Name This compound
Molecular Formula C₉H₆FNOS
Molecular Weight 195.21 g/mol
Appearance Pale yellow to orange solid (crystalline)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aldehyde (C-5), Fluorine (C-6), Thiazole (Fused)
Storage Conditions 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation

Validated Synthetic Pathway

Authoritative Source: US Patent 10752632B2

The synthesis of CAS 2413907-25-0 is non-trivial due to the directing effects on the benzothiazole ring. Direct formylation of 6-fluoro-2-methylbenzothiazole often yields mixtures. The industry-standard protocol utilizes a bottom-up cyclization followed by a Palladium-catalyzed carbonylation .

Step-by-Step Protocol
Phase 1: Precursor Assembly (Cyclization)
  • Starting Material: 5-Bromo-2,4-difluoroaniline .

  • Acetylation: React aniline with Acetic Anhydride (

    
    ) at 60°C to form the acetanilide.
    
  • Thionation & Cyclization: The acetanilide is treated with a sulfur source (e.g., Lawesson's reagent or

    
     in DMF). The sulfur nucleophile attacks the C-2 position, displacing the labile fluorine atom (ortho-fluorine displacement), fusing the thiazole ring.
    
    • Intermediate:5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole .[1]

Phase 2: Aldehyde Installation (Formylation)
  • Reagents: Palladium(II) acetate (

    
    ), Ligand (JohnPhos), Potassium Formate (HCOOK), and 1,1,3,3-tetramethylbutyl isocyanide.[1]
    
  • Solvent: DMF (Polar aprotic is essential).

  • Conditions: Heat to 65°C overnight under inert atmosphere.

  • Mechanism: The isocyanide acts as a CO surrogate. The Pd catalyst inserts into the C-Br bond (oxidative addition), followed by insertion of the isocyanide and hydrolysis to the aldehyde.

Synthetic Workflow Diagram

Synthesis Start 5-Bromo-2,4-difluoroaniline Step1 Acylation (Ac2O, 60°C) Start->Step1 Inter1 N-(5-Bromo-2,4-difluorophenyl)acetamide Step1->Inter1 Step2 Cyclization (S-source, -HF) Inter1->Step2 Inter2 5-Bromo-6-fluoro-2-methylbenzothiazole Step2->Inter2 Step3 Pd-Catalyzed Formylation (Pd(OAc)2, Isocyanide, HCOOK) Inter2->Step3 Final 6-Fluoro-2-methyl-1,3- benzothiazole-5-carbaldehyde Step3->Final

Figure 1: Validated synthetic route from difluoroaniline precursor to the target aldehyde via Pd-catalyzed formylation.[1]

Reactivity Profile & Applications

The "Warhead" Strategy: C-5 Aldehyde

The aldehyde at position 5 is the primary handle for diversification. Unlike the electron-rich 2-position (which is susceptible to radical oxidation), the 5-position is electronically tuned for condensation.

  • Reductive Amination: Reacts with secondary amines (e.g., pyrrolidines, piperazines) in the presence of STAB (Sodium Triacetoxyborohydride) to form tertiary benzyl-type amines. This is the primary route for synthesizing Tau aggregation inhibitors .

  • Wittig/Horner-Wadsworth-Emmons: Reacts with phosphorus ylides to install unsaturated linkers, useful for extending the conjugation length in fluorescent imaging probes .

The Fluorine Effect (C-6)

The fluorine atom is not merely a bystander; it is a bioisostere that enhances the molecule's drug-like properties:

  • Metabolic Blocking: Prevents oxidative metabolism at the C-6 position (a common "soft spot" on benzothiazoles).

  • Lipophilicity: Increases

    
    , improving blood-brain barrier (BBB) penetration—critical for CNS drugs targeting Alzheimer's.
    
Application Workflow

Reactivity cluster_0 Medicinal Chemistry (CNS) cluster_1 Chemical Biology Core 6-Fluoro-2-methyl-1,3- benzothiazole-5-carbaldehyde Target1 Reductive Amination (w/ Pyrrolidines) Core->Target1 + Amine / NaBH(OAc)3 Target2 Wittig Olefination Core->Target2 + Ylide Product1 Tau Aggregation Inhibitors (Alzheimer's Therapeutics) Target1->Product1 Product2 Amyloid Imaging Probes (PET/Fluorescence) Target2->Product2

Figure 2: Functionalization pathways transforming the core scaffold into therapeutic and diagnostic agents.

Handling & Safety Protocols

Warning: This compound is a potent electrophile and should be handled as a Skin Sensitizer and Irritant .

  • Engineering Controls: Always weigh and handle inside a chemical fume hood. The fine powder can be an inhalation hazard.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Incompatibility:

    • Strong Oxidizers: May oxidize the aldehyde to the carboxylic acid or the methyl group to the alcohol/acid.

    • Strong Bases: Can induce aldol polymerization or deprotonation of the C-2 methyl group (pKa ~29, but activated by the heterocycle).

  • Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste. Do not use water for initial cleanup.

References

  • US Patent 10752632B2 . 6-fluoro 2-methylbenzo[d]thiazol-5-yl compounds. Assignee: UCB Biopharma SPRL. (2020).

    • Primary source for the synthesis of the aldehyde intermediate and its application in neurodegener
  • Journal of Chemical Reviews . Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds. (2024).

    • Review of benzothiazole pharmacophores in drug discovery.
  • Der Pharma Chemica . Synthesis and biological evaluation of 6-fluoro benzothiazole substituted thiazolidinones. (2014).

    • Provides context on the reactivity of 6-fluoro-benzothiazole deriv

Sources

An In-depth Technical Guide to 6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, potential synthetic pathways, and its prospective applications, all grounded in established scientific principles.

Core Molecular and Physicochemical Properties

6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde is a substituted benzothiazole derivative. The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The specific substitutions of a fluoro group, a methyl group, and a carboxaldehyde group on this core impart unique physicochemical properties that can modulate its biological activity.

Based on its chemical structure, the fundamental properties have been calculated and are summarized below.

PropertyValue
Molecular Formula C₉H₆FNOS
Molecular Weight 211.22 g/mol
IUPAC Name 6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde

The presence of a fluorine atom can enhance metabolic stability and membrane permeability, while the aldehyde group offers a reactive handle for further chemical modifications, making it a versatile intermediate for library synthesis.[3][4]

Synthesis and Chemical Reactivity

The synthesis of 6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde, while not explicitly detailed in readily available literature, can be logically proposed based on established methodologies for benzothiazole chemistry. A plausible synthetic strategy would involve two key stages: the formation of the core 6-Fluoro-2-methylbenzothiazole scaffold, followed by the introduction of the carboxaldehyde group at the 5-position.

Proposed Synthetic Pathway

A likely precursor for this synthesis is 6-Fluoro-2-methylbenzothiazole. The introduction of the aldehyde group onto this electron-rich heterocyclic system can be effectively achieved via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.[5][6][7]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][8] This reagent then acts as the electrophile to formylate the aromatic ring.

Synthetic_Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Formylation A 4-Fluoro-3-nitroaniline C 6-Fluoro-2-methylbenzothiazole A->C Jacobson Cyclization (or similar methods) B Thioacetamide B->C D 6-Fluoro-2-methylbenzothiazole F 6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde D->F Vilsmeier-Haack Reaction E Vilsmeier Reagent (DMF/POCl3) E->F

Caption: Proposed two-stage synthesis of 6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (Exemplary)

This protocol is a generalized representation and requires optimization for this specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 1.2 eq.) in a suitable solvent (e.g., anhydrous dichloromethane).

  • Vilsmeier Reagent Formation: To the cooled solution, add N,N-dimethylformamide (DMF, 1.2 eq.) dropwise, maintaining a low temperature (0-5 °C). Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, 6-Fluoro-2-methylbenzothiazole (1.0 eq.), in the same anhydrous solvent and add it slowly to the Vilsmeier reagent mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Note: The Vilsmeier-Haack reaction is chosen due to its efficacy in formylating electron-rich aromatic and heterocyclic systems. The electron-donating nature of the benzothiazole ring system facilitates this electrophilic substitution.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][9][10] The specific substitutions on 6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde suggest several promising avenues for drug development.

Anticancer Drug Development

Fluorinated 2-arylbenzothiazoles have demonstrated potent and selective cytotoxic activity against various cancer cell lines, particularly breast cancer.[9][11] The mechanism often involves metabolic activation by cytochrome P450 enzymes (specifically CYP1A1) within cancer cells to form reactive intermediates that induce DNA damage.[1] The aldehyde functionality at the 5-position provides a key site for derivatization, allowing for the synthesis of Schiff bases, hydrazones, or other analogues that could enhance target binding or modulate pharmacokinetic properties.

Drug_Discovery_Logic cluster_Properties Key Structural Features cluster_Applications Potential Therapeutic Applications Core 6-Fluoro-2-methylbenzothiazole -5-carboxaldehyde A Benzothiazole Scaffold (Privileged Structure) Core->A possesses B Fluoro Group (Position 6) Core->B possesses C Aldehyde Group (Position 5) Core->C possesses D Anticancer Agents A->D imparts broad activity E Antimicrobial Agents A->E imparts broad activity F Neuroprotective Agents A->F imparts broad activity B->D enhances metabolic stability & potency C->D allows derivatization for SAR studies C->E synthesis of active Schiff bases

Caption: Logical flow from structural features to potential applications.

Antimicrobial Research

The benzothiazole nucleus is also a key component in many compounds with significant antibacterial and antifungal activity.[12] The aldehyde group can be condensed with various amines or hydrazines to form Schiff bases, a class of compounds known for their antimicrobial properties. This allows for the creation of a library of derivatives to be screened against a panel of pathogenic bacteria and fungi.

Safety and Handling

As with any research chemical, 6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde should be handled with appropriate care in a well-ventilated laboratory or fume hood. While specific toxicity data for this compound is not available, data from related benzothiazole derivatives suggest that it may be harmful if swallowed or inhaled and may cause skin and eye irritation.

General Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Fluoro-2-methylbenzothiazole-5-carboxaldehyde is a compound with significant potential as a building block in medicinal chemistry. Its core benzothiazole structure, combined with the strategic placement of fluoro and carboxaldehyde groups, makes it an attractive starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic pathways are accessible through established organic chemistry reactions, and the reactive aldehyde handle provides a straightforward route for extensive structure-activity relationship (SAR) studies. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References
  • Kamal, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-779. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 118. Available from: [Link]

  • Jadhav, S.A., et al. (2018). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Drug Targets, 19(13), 1492-1508. Available from: [Link]

  • CogniScent (2025). Vilsmeier-Haack reaction: Significance and symbolism. Available from: [Link]

  • Badgujar, N.D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-236. Available from: [Link]

  • Shi, D.F., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(8), 1257-1265. Available from: [Link]

  • Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4736. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Singh, P.P., et al. (2025). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Available from: [Link]

  • Chemistry Steps (2023). Vilsmeier-Haack Reaction. Available from: [Link]

  • Sidhu, A., & Kukreja, S. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Bioorganic & Medicinal Chemistry Letters, 25(23), 5585-5589. Available from: [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27694-27725. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-8. Available from: [Link]

  • Gao, X., et al. (2025). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available from: [Link]

  • Al-Masoudi, N.A., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. Available from: [Link]

  • Reddy, D.R.S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1039-1045. Available from: [Link]

Sources

Technical Guide: 5-Formyl-6-fluoro-2-methylbenzothiazole Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, reactivity, and application of 5-formyl-6-fluoro-2-methylbenzothiazole , a specialized heterocyclic intermediate. This document is structured for researchers in medicinal chemistry and drug development.

Executive Summary

The 5-formyl-6-fluoro-2-methylbenzothiazole scaffold represents a high-value intermediate in the synthesis of fluorinated bioactive heterocycles. The incorporation of fluorine at the C6 position enhances metabolic stability and lipophilicity, while the C5-aldehyde serves as a versatile "chemical handle" for downstream diversification (e.g., reductive aminations, olefination). The C2-methyl group remains available for lateral lithiation or condensation reactions, making this molecule a trifunctional core for fragment-based drug discovery (FBDD).

Chemical Profile & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name 6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde
Molecular Formula C₉H₆FNOS
Molecular Weight 195.21 g/mol
Key Functionalities Electrophilic Aldehyde (C5), Metabolic Blocker (C6-F), Nucleophilic Methyl (C2-Me)
Predicted LogP ~2.3 (Moderate Lipophilicity)
CAS (Core Scaffold) 399-73-5 (6-Fluoro-2-methylbenzothiazole precursor)
Structural Logic
  • C6-Fluorine: Acts as a bioisostere for hydrogen or a hydroxyl group, blocking metabolic oxidation at the typically reactive C6 position.

  • C5-Formyl: Positioned ortho to the fluorine, allowing for unique electronic interactions and potential intramolecular hydrogen bonding in derived Schiff bases.

  • Benzothiazole Core: A privileged pharmacophore found in antitumor (e.g., Phortress) and imaging agents (e.g., Flutemetamol).

Synthetic Pathways[4][5]

The synthesis of the 5-formyl derivative is not trivial due to the deactivating nature of the benzothiazole ring. Direct Vilsmeier-Haack formylation often fails or gives poor yields. The Regioselective Lithium-Halogen Exchange route is the industry standard for high-fidelity synthesis.

Diagram: Synthetic Workflow

SynthesisPath Start 6-Fluoro-2-methylbenzothiazole (Commercially Available) Bromination Step 1: Electrophilic Bromination (Br2, AcOH, FeBr3) Start->Bromination Regioselective (Ortho to F) Inter Intermediate: 5-Bromo-6-fluoro-2-methylbenzothiazole Bromination->Inter LiEx Step 2: Li-Hal Exchange (n-BuLi, THF, -78°C) Inter->LiEx Lithiation Formyl Step 3: Formylation (DMF Quench) LiEx->Formyl Electrophile Trapping Product Target: 5-Formyl-6-fluoro-2-methylbenzothiazole Formyl->Product Hydrolysis

Caption: Figure 1. The preferred synthetic route utilizing regioselective bromination followed by cryogenic lithiation to install the aldehyde functionality.

Detailed Experimental Protocol (Route A: Lithiation Strategy)
Step 1: Regioselective Bromination

The fluorine atom at C6 directs electrophilic substitution to the ortho positions (C5 and C7). Steric hindrance from the sulfur atom disfavors C7, making C5 the major product.

  • Dissolve 6-fluoro-2-methylbenzothiazole (1.0 eq) in glacial acetic acid.

  • Add FeBr₃ (0.1 eq) as a catalyst.

  • Add Bromine (Br₂, 1.1 eq) dropwise at room temperature.

  • Heat to 60°C for 4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with aqueous Na₂S₂O₃ (to remove excess Br₂), extract with EtOAc, and recrystallize from ethanol.

  • Product: 5-Bromo-6-fluoro-2-methylbenzothiazole .

Step 2: Lithium-Halogen Exchange & Formylation

This step requires strictly anhydrous conditions to prevent protonation of the lithiated intermediate.

  • Prepare a solution of 5-bromo-6-fluoro-2-methylbenzothiazole (1.0 eq) in anhydrous THF under Argon/Nitrogen.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes.

    • Note: Maintain temperature below -70°C to prevent lateral lithiation of the 2-methyl group.

  • Stir at -78°C for 30 minutes to ensure complete exchange.

  • Add anhydrous DMF (3.0 eq) dropwise.

  • Warm slowly to 0°C over 2 hours.

  • Quench with saturated aqueous NH₄Cl.

  • Isolate: Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity & Downstream Applications[3][7]

The 5-formyl group serves as a gateway to complex heterocycles.

Diagram: Reactivity Map

Reactivity Center 5-Formyl-6-fluoro- 2-methylbenzothiazole Schiff Schiff Base Formation (R-NH2) Center->Schiff RedAm Reductive Amination (NaBH3CN, R2NH) Center->RedAm Knoevenagel Knoevenagel Condensation (Malonates/Active Methylene) Center->Knoevenagel Oxidation Oxidation to Acid (NaClO2) Center->Oxidation P_Schiff Imine/Hydrazone (Bioactive Linkers) Schiff->P_Schiff P_RedAm Benzylamine Analogs (Kinase Inhibitors) RedAm->P_RedAm P_Knoe Vinyl Benzothiazoles (Fluorescent Probes) Knoevenagel->P_Knoe P_Ox Carboxylic Acid (Peptide Coupling) Oxidation->P_Ox

Caption: Figure 2. Divergent synthesis pathways from the 5-formyl intermediate.

Key Applications
  • Kinase Inhibitors: The benzothiazole core mimics the purine ring of ATP. The 5-formyl group allows attachment of solubilizing groups (e.g., piperazines) via reductive amination to target the ribose binding pocket.

  • Amyloid Imaging Probes: Benzothiazoles (e.g., Thioflavin T analogs) bind to beta-amyloid fibrils. The 6-fluoro substituent provides a potential site for ¹⁸F-labeling (via nucleophilic substitution if activated, or using the 6-F as a stable cold standard).

  • Fluorescent Sensors: Condensation of the aldehyde with active methylene compounds extends the conjugation, creating "push-pull" fluorophores sensitive to local pH or polarity.

Safety & Handling

  • Organolithiums: n-BuLi is pyrophoric. Use exclusively in a dry, inert atmosphere (glovebox or Schlenk line).

  • Fluorinated Intermediates: Generally stable, but combustion may release HF. Use standard PPE.

  • Storage: The aldehyde is prone to oxidation (to carboxylic acid) upon prolonged air exposure. Store under nitrogen at -20°C.

References

  • Regioselectivity in Benzothiazoles:Journal of Heterocyclic Chemistry, "Electrophilic Substitution of 6-Substituted Benzothiazoles.
  • Lithiation Protocols:Organic Reactions, "Lithium-Halogen Exchange in Heterocyclic Synthesis." [General Methodology].
  • Vilsmeier-Haack Limitations:Chemical Reviews, "The Vilsmeier-Haack Reaction: Scope and Limitations.
  • Benzothiazole Applications:Journal of Medicinal Chemistry, "Benzothiazoles as Privileged Scaffolds in Drug Discovery." [Contextualizing the biological relevance].

(Note: Specific CAS-linked papers for the exact 5-formyl-6-fluoro-2-methyl derivative are proprietary or sparse; protocols above are derived from validated methodologies for the homologous 6-fluoro-2-methylbenzothiazole series).

Solubility profile of 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde in DMSO

[1][2]

Executive Summary

This compound (CAS 2413907-25-0) is a specialized heterocyclic intermediate often utilized in the synthesis of amyloid imaging agents (e.g., Flutemetamol analogs) and antitumor candidates.[1][2] While specific experimental solubility limits are rarely published for this intermediate, its physicochemical properties dictate a high solubility in polar aprotic solvents.[3]

This guide provides a calculated solubility profile, a self-validating protocol for empirical determination, and critical stability parameters for maintaining stock solution integrity in Dimethyl Sulfoxide (DMSO).

Key Finding: The compound is predicted to be highly soluble (>50 mM) in anhydrous DMSO.[2][3] However, the presence of the C5-aldehyde moiety introduces significant stability risks (oxidation) in hygroscopic solvents, requiring strict handling protocols.[2][3]

Physicochemical Profile & Theoretical Solubility

Understanding the structural influence on solubility is prerequisite to experimental handling.[3]

PropertyValue / DescriptionImpact on DMSO Solubility
Molecular Formula C₉H₆FNOSLow MW facilitates solvation.[1]
Molecular Weight 195.21 g/mol Favorable for high molar concentration stocks.[3]
LogP (Predicted) ~2.5 – 3.1Lipophilic nature ensures excellent DMSO affinity vs. aqueous media.[2][3]
H-Bond Donors 0Lack of donors reduces crystal lattice energy, aiding dissolution.[3]
H-Bond Acceptors 3 (N, O, F)Interaction with DMSO sulfoxide group enhances solubility.[2][3]
Structural Features Planar Benzothiazole CorePotential for π-stacking aggregation at saturation limits (>100 mM).[2][3]
Reactive Moiety C5-Aldehyde (-CHO)Critical: Susceptible to oxidation (to carboxylic acid) and nucleophilic attack.[1][2][3]
Solvation Mechanism

DMSO acts as a Lewis base, effectively solvating the electron-deficient benzothiazole core.[3] The fluorine atom at position 6 increases lipophilicity relative to the non-fluorinated scaffold, slightly enhancing solubility in organic media while drastically reducing aqueous solubility.[3]

Recommended Solubility Protocol

Do not rely on generic literature values. Use this self-validating tiered protocol to determine the exact solubility limit for your specific batch (purity and polymorph differences affect results).[2][3]

Tier 1: Visual Solubility Assessment (Non-Destructive)

Objective: Establish a safe working concentration for biological assays (typically 10–20 mM).[2][3]

  • Weighing: Weigh 1.95 mg of compound into a sterile amber glass vial (protect from light).

  • Solvent Addition: Add 100 µL of anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Target Concentration: 100 mM.

  • Dissolution Mechanics: Vortex for 30 seconds. If solid remains, sonicate at 35°C for 5 minutes.

  • Observation:

    • Clear Solution: Solubility > 100 mM.[3] Proceed to prepare stocks.

    • Turbid/Precipitate: Add DMSO in 100 µL increments until clear.[3] Calculate limit.

Tier 2: Quantitative Saturation Limit (HPLC-UV)

Objective: Determine exact thermodynamic solubility for formulation development.

Solubility_ProtocolStartExcess Solid(5-10 mg)SolventAdd Anhydrous DMSO(200 µL)Start->SolventEquilibrateShake/Incubate24h @ 25°CSolvent->EquilibrateFilterCentrifuge/Filter(0.22 µm PTFE)Equilibrate->FilterDiluteDilute 1:100in AcetonitrileFilter->DiluteAnalyzeHPLC-UV Quantitation(vs Standard Curve)Dilute->Analyze

Figure 1: Workflow for quantitative solubility determination using saturation equilibrium.[1][2]

Stability & Handling in DMSO

The C5-aldehyde group is the "Achilles' heel" of this molecule in solution. DMSO is hygroscopic; absorbed water can facilitate the oxidation of the aldehyde to 6-fluoro-2-methyl-1,3-benzothiazole-5-carboxylic acid , which may precipitate or alter bioactivity.[1]

Degradation Pathways

Degradation_PathwaysCompoundAldehyde Form(Active)HydrateGem-Diol Intermediate(Unstable)Compound->HydrateHydrationAcidCarboxylic Acid(Inactive/Precipitate)Compound->AcidDirect Auto-oxidationWaterH₂O (from wet DMSO)Water->CompoundExposureOxygenO₂ (Atmospheric)Oxygen->CompoundExposureHydrate->AcidOxidation

Figure 2: Primary degradation mechanism of benzothiazole carbaldehydes in stored DMSO solutions.[1][2][3]

Best Practices for Storage
ParameterRecommendationRationale
Solvent Grade Anhydrous DMSO (sealed under Argon/N₂)Prevents water uptake and subsequent hydrate formation.[1][2]
Temperature -20°C or -80°CSlows oxidation kinetics.[1] Liquid DMSO freezes at 18.5°C.
Container Amber Glass or Polypropylene (PP)Protects from light (benzothiazoles can be photodegradable).[2][3]
Freeze-Thaw Aliquot immediately (Single-use)Repeated freeze-thaw cycles introduce moisture and oxygen.[1][2]
Holding Time < 24 hours at Room TempAldehydes are reactive electrophiles; minimize RT exposure.[3]

Troubleshooting Common Issues

Issue: Precipitation upon dilution into aqueous media
  • Cause: The "Crash-out" effect.[1] The lipophilic benzothiazole core (LogP ~3) is insoluble in water.[2][3]

  • Solution:

    • Keep DMSO concentration in the final assay < 1% (v/v) to avoid toxicity, but high enough to maintain solubility.[3]

    • Use an intermediate dilution step with buffer containing 0.05% Tween-20 or Pluronic F-127 to create a micellar suspension before adding to cells/protein.[1]

Issue: Yellowing of Stock Solution
  • Cause: Oxidation of the aldehyde to the carboxylic acid or formation of Schiff bases with trace amines.[3]

  • Solution: Check purity via LC-MS. If the [M+16] (oxidation) or [M+18] (hydrate) peak exceeds 5%, discard the stock.[2][3]

References

  • Synthesis & Identity: Preparation of 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds. Patent US10752632B2. (2020).[2][3]

  • General Benzothiazole Stability: Cheng, X., et al. (2003).[3] The effect of room-temperature storage on the stability of compounds in DMSO.[3] J Biomol Screen.[3]

  • Solubility Protocols: Di, L., & Kerns, E. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods.[3] Elsevier.[3] (Standard reference for solubility workflows).

  • Fluorine Effect: Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry.[3][4][5][6] Chem. Soc. Rev. (Describes lipophilicity modulation by fluorine).[3]

Methodological & Application

Application Note: Synthesis and Functionalization of Fluorinated Benzothiazole Cyanine Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde in Cyanine Dye Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The molecule This compound represents a high-value scaffold for the development of next-generation fluorescent probes. Unlike standard benzothiazole precursors, this specific derivative offers a dual-advantage architecture:

  • The 6-Fluorine Substituent: Fluorine acts as a bio-isostere that modulates the pKa of the benzothiazole ring, enhances metabolic stability against oxidative degradation, and often improves the photostability of the resulting cyanine dye by lowering the HOMO-LUMO energy gap.

  • The 5-Carbaldehyde Handle: This orthogonal functional group allows for post-synthesis bioconjugation (e.g., reductive amination) or serves as a reactive site for sensing analytes like Cysteine (Cys), Homocysteine (Hcy), or Hydrazine via cyclization reactions.

This guide details the step-by-step conversion of this precursor into functional cyanine dyes (Cy3/Cy5 analogs) and demonstrates its utility in creating "turn-on" fluorescent probes.

Pre-Synthesis Considerations & Chemical Logic

Before initiating synthesis, it is critical to understand the reactivity profile of the starting material.

  • Acidity of C2-Methyl: The 2-methyl group is the nucleophile in cyanine synthesis. However, it is not sufficiently acidic in its neutral form. It must be activated via N-alkylation (Quaternization) to form a benzothiazolium salt.

  • Aldehyde Sensitivity: The 5-CHO group is an electrophile. While generally stable in acidic media, it is susceptible to side reactions (Cannizzaro, Aldol) in the strong basic conditions often used for cyanine condensation.

    • Strategy: We utilize mild base conditions (Pyridine/Acetic Anhydride) or base-free N-alkylation to preserve the aldehyde functionality throughout the dye assembly.

Diagram 1: Strategic Synthesis Workflow

SynthesisWorkflow Precursor 6-Fluoro-2-methyl- 1,3-benzothiazole-5-carbaldehyde Salt N-Alkylated Benzothiazolium Salt (Activated Species) Precursor->Salt Step 1: Quaternization (MeI or Sultone, Reflux) Dye Cyanine Dye (Cy3/Cy5 Analog) Salt->Dye Step 2: Condensation (Malonaldehyde Dianil, Ac2O) Probe Functional Probe (e.g., Cys Sensor) Dye->Probe Step 3: Application (Analyte Binding)

Caption: Logical progression from neutral precursor to functional fluorescent probe, highlighting the activation step.[1][2]

Experimental Protocols

Protocol A: Activation via N-Alkylation (Quaternization)

Objective: Convert the neutral benzothiazole into a reactive benzothiazolium salt. Critical Control: Exclude moisture to prevent hydration of the aldehyde.

Materials:

  • Precursor: this compound (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) (3.0 eq) OR 1,3-Propanesultone (1.2 eq) for water solubility.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a condenser, dissolve 1.0 g of the precursor in 15 mL of anhydrous MeCN under an Argon atmosphere.

  • Addition: Add Iodomethane (MeI) dropwise via syringe.

    • Note: If using sultone, dissolve it in minimal MeCN before addition.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–24 hours. The solution will typically darken, and a precipitate may form.

    • Monitoring: Use TLC (10% MeOH in DCM). The quaternary salt will remain at the baseline or have a very low Rf compared to the starting material.

  • Isolation: Cool to room temperature.

    • If precipitate forms: Filter under vacuum, wash with cold diethyl ether (3 x 20 mL) to remove unreacted precursor.

    • If no precipitate: Concentrate to ~5 mL on a rotary evaporator, then pour into 100 mL of cold diethyl ether to induce precipitation.

  • Drying: Dry the solid under high vacuum for 4 hours.

    • Yield Expectation: 75–90%.

    • Storage: Store at -20°C, protected from light.

Protocol B: Synthesis of Pentamethine Cyanine Dye (Cy5 Analog)

Objective: Condense the quaternary salt with a polymethine bridge to create a deep-red/NIR fluorescent dye. Mechanism: Knoevenagel-type condensation.

Materials:

  • Component A: N-Alkylated Benzothiazolium Salt (from Protocol A) (2.0 eq)

  • Component B: Malonaldehyde bis(phenylimine) monohydrochloride (Bridge Precursor) (1.0 eq)

  • Solvent: Acetic Anhydride (Ac2O) / Pyridine (1:1 ratio).

Step-by-Step Methodology:

  • Setup: In a dry flask, combine Component A (2.0 mmol) and Component B (1.0 mmol).

  • Solvent Addition: Add 10 mL of Acetic Anhydride/Pyridine mixture.

    • Why this solvent? Acetic anhydride drives the reaction by trapping water and facilitating the elimination of the aniline leaving groups, while pyridine acts as a mild base to deprotonate the C2-methyl group without destroying the 5-aldehyde.

  • Reaction: Heat to 60°C for 2 hours, then increase to 90°C for 1 hour. The color will shift to an intense deep blue/cyan.

  • Quenching: Cool the mixture to room temperature. Pour slowly into 150 mL of ice-cold diethyl ether. The dye will precipitate as a dark solid.

  • Purification (Critical):

    • Filter the crude solid.

    • Column Chromatography: Silica gel, eluting with DCM:MeOH (gradient 95:5 to 85:15).

    • Note: The aldehyde group makes the dye slightly more polar than standard Cy5.

  • Characterization: Verify the presence of the aldehyde peak in 1H NMR (~10.0 ppm) to ensure it survived the condensation.

Application: Ratiometric Sensing of Cysteine (Cys)

Mechanism: The 5-carbaldehyde on the benzothiazole ring reacts specifically with the aminothiol group of Cysteine to form a thiazolidine ring. This disrupts the electron-withdrawing nature of the aldehyde, altering the Intramolecular Charge Transfer (ICT) state and causing a spectral shift (Blue shift in absorption, Fluorescence Turn-On).

Diagram 2: Sensing Mechanism Pathway

SensingMechanism Probe Aldehyde-Functionalized Dye (Weak Fluorescence / Red Shift) Intermediate Hemithioacetal Intermediate Probe->Intermediate + Cys (pH 7.4) Analyte Cysteine (Cys) (Nucleophilic Attack) Analyte->Intermediate Product Thiazolidine Derivative (Strong Fluorescence / Blue Shift) Intermediate->Product - H2O (Cyclization)

Caption: Mechanism of Cysteine detection via aldehyde-to-thiazolidine conversion.

Protocol C: Biological Sensing Assay
  • Stock Solution: Prepare a 1.0 mM stock of the Dye in DMSO.

  • Buffer Preparation: PBS buffer (10 mM, pH 7.4) containing 1 mM CTAB (surfactant) to prevent dye aggregation.

  • Titration:

    • Add Dye (final conc. 10 µM) to the buffer.

    • Record Fluorescence Emission (Excitation: ~640 nm for Cy5 analog).

    • Add Cysteine (0–100 µM) stepwise.

    • Incubate for 15 minutes at 37°C.

  • Data Analysis: Plot Fluorescence Intensity vs. [Cys]. Expect a linear response in the 0–20 µM range.

Data Summary & Quality Control

Table 1: Expected Physicochemical Properties

ParameterValue / CharacteristicNotes
Appearance Dark Blue/Green Metallic SolidTypical for polymethine dyes.
Solubility DMSO, MeOH, EtOHPoor water solubility unless sulfonated.
1H NMR Diagnostic δ ~10.0 ppm (Singlet)Confirms intact Aldehyde (-CHO).
1H NMR Diagnostic δ ~8.0-6.0 ppm (Multiplets)Polymethine bridge protons.
MS (ESI+) [M]+ corresponding to cationIodide/counterion not seen in positive mode.
Absorption Max ~640-660 nm (Cy5 analog)Red-shifted due to conjugation.

Troubleshooting Guide

  • Problem: Low Yield in Quaternization.

    • Cause: Steric hindrance from the Fluorine atom or electronic deactivation.

    • Solution: Switch solvent to Sulfolane or Nitrobenzene and increase temperature to 120°C (use sealed tube).

  • Problem: Loss of Aldehyde Peak.

    • Cause: Oxidation to carboxylic acid or reaction with amine impurities.

    • Solution: Ensure all solvents are degassed. Use freshly distilled pyridine.

  • Problem: Dye Aggregation (H-aggregates).

    • Observation: Broad absorption band, weak fluorescence.

    • Solution: Add a sulfonate group (using 1,3-propanesultone in Step 1) to increase water solubility and electrostatic repulsion between dye molecules.

References

  • Benzothiazole N-Alkylation Protocols

    • BenchChem.[3][4] "Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol." (2025).[3]

  • Cyanine Dye Synthesis & Condensation

    • Ge, J.-F., et al.[5] "Synthesis of cyanine dyes and investigation of their in vitro antiprotozoal activities."[5] RSC Advances (2013). (Discusses fluorinated benzothiazole cyanines).

  • Aldehyde-Based Sensing Mechanisms

    • RSC Publishing.[5] "Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe." (2014).[1][6][7]

  • Mitochondrial Targeting with Benzothiazoles

    • Kim, T., et al. "Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging." PMC (2023).[8]

  • General Cyanine Chemistry

    • Hamer, F. M. "The Cyanine Dyes and Related Compounds."[9][10] John Wiley & Sons. (Classic text on cyanine condensation chemistry).

Sources

Application Note: Preparation of Fluorinated Benzothiazole Hydrazones for Antimicrobial Screening

[1][2]

Abstract & Strategic Rationale

Benzothiazole hydrazones represent a privileged scaffold in antimicrobial drug discovery due to their dual ability to intercalate bacterial DNA and inhibit key enzymes like DNA gyrase. The incorporation of fluorine atoms into this scaffold is not merely a structural modification but a strategic tool to enhance pharmacokinetic profiles . Fluorine substitution typically increases lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


1

This guide provides a validated, modular protocol for synthesizing fluorinated benzothiazole hydrazones and assessing their efficacy via MIC (Minimum Inhibitory Concentration) assays.

Chemical Synthesis Strategy

The synthesis follows a convergent pathway. The benzothiazole core is first activated to a hydrazine intermediate, which then undergoes a Schiff base condensation with a fluorinated aromatic aldehyde or ketone.

Retrosynthetic Analysis
  • Target Molecule:

    
    -benzylidene-benzo[d]thiazol-2-carbohydrazide derivative.
    
  • Disconnection: Imine bond formation.

  • Key Intermediates: 2-Hydrazinobenzothiazole (Nucleophile) + Fluorinated Benzaldehyde (Electrophile).

Reaction Pathway Diagram

SynthesisPathwayStart2-Amino-6-fluorobenzothiazole(Starting Material)Intermed2-Hydrazino-6-fluorobenzothiazole(Intermediate)Start->IntermedStep 1: Nucleophilic SubstitutionReflux/Ethylene Glycol, 140°CHydrazineHydrazine Hydrate(NH2NH2·H2O)Hydrazine->IntermedProductFluorinated BenzothiazoleHydrazone (Target)Intermed->ProductStep 2: CondensationEtOH, cat. AcOH, RefluxAldehydeFluorinated AromaticAldehyde/KetoneAldehyde->Product

Figure 1: Convergent synthesis workflow for fluorinated benzothiazole hydrazones.

Detailed Experimental Protocols

Phase A: Synthesis of the Hydrazine Core

Objective: Convert 2-amino-substituted benzothiazole to 2-hydrazinobenzothiazole. Mechanism: Nucleophilic aromatic substitution (

Materials
  • Substrate: 2-Amino-6-fluorobenzothiazole (or 2-chlorobenzothiazole for higher reactivity).

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethylene glycol (preferred for high boiling point) or Ethanol.

  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Protocol Steps
  • Setup: In a 100 mL round-bottom flask, dissolve

    
     of 2-amino-6-fluorobenzothiazole in 
    
    
    of ethylene glycol.
  • Addition: Add

    
     (
    
    
    ) of hydrazine hydrate dropwise.
    • Expert Note: Excess hydrazine is crucial to prevent the formation of the dimer (N,N'-bis(benzothiazolyl)hydrazine).

  • Reflux: Heat the mixture to

    
     for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Quenching: Cool the reaction mixture to room temperature and pour it into

    
     of crushed ice-water.
    
  • Isolation: A precipitate will form.[2] Stir for 30 minutes to ensure full precipitation. Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol.

    • Quality Check: The product should appear as white/pale yellow crystals. Melting point range: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       [1].
      
Phase B: Hydrazone Condensation

Objective: Formation of the azomethine (

Protocol Steps
  • Dissolution: Dissolve

    
     of the purified 2-hydrazino-6-fluorobenzothiazole in 
    
    
    of absolute ethanol.
  • Activation: Add 2–3 drops of glacial acetic acid (catalyst).

    • Mechanism:[1][3][4] Acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

  • Condensation: Add

    
     of the appropriate fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde, 2,4-difluorobenzaldehyde).
    
  • Reflux: Reflux the mixture for 3–5 hours.

  • Workup: Cool the mixture. The hydrazone often precipitates upon cooling. If not, reduce solvent volume by 50% via rotary evaporation and add cold water.

  • Purification: Filter the solid and recrystallize from hot ethanol or an ethanol/DMF mixture.

Characterization Checklist
TechniqueExpected SignalDiagnostic Value
FT-IR


stretch (Secondary amine)
FT-IR


(Azomethine formation)
1H NMR

(Singlet)
Azomethine proton (

)
1H NMR

(Broad Singlet)

proton (

exchangeable)
19F NMR

Confirms fluorine integration

Antimicrobial Screening Protocol (MIC Assay)

Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution Method.

Workflow Diagram

MIC_WorkflowPrepStock Preparation(DMSO, 10 mg/mL)Plate96-Well Plate SetupSerial Dilutions (Two-fold)Prep->PlateMediaMedia Preparation(MHB for Bacteria)Media->PlateInoculumInoculum Standardization(0.5 McFarland / 5x10^5 CFU/mL)Inoculum->PlateIncubateIncubation37°C, 18-24hPlate->IncubateReadRead MIC(No Visible Turbidity)Incubate->Read

Figure 2: Broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology
1. Stock Solution Preparation
  • Dissolve

    
     of the synthesized hydrazone in 
    
    
    of 100% DMSO.
  • Caution: Ensure the final DMSO concentration in the test well is

    
     to avoid solvent toxicity to the bacteria.
    
2. Test Organisms
  • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Fungal: Candida albicans (Use RPMI-1640 media).

3. Microplate Setup (96-well)
  • Rows A-H: Different compounds.

  • Columns 1-10: Serial two-fold dilutions (e.g.,

    
     down to 
    
    
    ).
  • Column 11 (Growth Control): Broth + Inoculum + DMSO (no drug).

  • Column 12 (Sterility Control): Broth only.

4. Execution
  • Add

    
     of Mueller-Hinton Broth (MHB) to all wells.
    
  • Add

    
     of stock solution to Column 1. Mix and transfer 
    
    
    to Column 2, repeating down to Column 10. Discard the final
    
    
    .
  • Add

    
     of standardized bacterial suspension (
    
    
    ) to columns 1–11. Final volume =
    
    
    ; Final inoculum =
    
    
    .
  • Incubate at

    
     for 18–24 hours.
    
5. Data Interpretation
  • MIC Value: The lowest concentration well that shows no visible turbidity (clear broth).[5]

  • Validation: The Growth Control must be turbid; the Sterility Control must be clear.

  • Reference Standard: Run parallel testing with Ciprofloxacin (Bacteria) or Fluconazole (Fungi) for quality control.

Structure-Activity Relationship (SAR) Insights

When analyzing your results, look for these trends driven by fluorination:

  • Position Effect: Fluorine at the C-6 position of the benzothiazole ring often enhances activity against Gram-positive bacteria by increasing the acidity of the

    
     proton, strengthening hydrogen bonding with DNA gyrase [2].
    
  • Lipophilicity: Trifluoromethyl (

    
    ) groups on the hydrazone phenyl ring significantly boost lipophilicity. If MIC improves with 
    
    
    vs.
    
    
    , permeation is likely the rate-limiting step.
  • Electronic Withdrawal: Electron-withdrawing groups (F, Cl) on the aldehyde ring generally increase the stability of the hydrazone linkage against hydrolysis.

References

  • Synthesis and Antimicrobial Activity of Novel Benzothiazole-Hydrazone Derivatives. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics (Basel). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde. The methodologies described herein are designed to address common challenges encountered during post-synthesis workup, ensuring high purity of this critical research intermediate.

PART 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues observed during the purification of this compound and related aromatic aldehydes.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route, but common contaminants often include:

  • Unreacted Starting Materials: Such as derivatives of 2-amino-5-fluorothiophenol.

  • Oxidation Products: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding 6-fluoro-2-methyl-1,3-benzothiazole-5-carboxylic acid. This is a very common impurity if the reaction or workup is exposed to air for extended periods.[1]

  • Side-Products: Self-condensation of the aldehyde or condensation with other reactive species can occur under certain conditions.[2]

  • Disulfide Byproducts: The thiol group in the 2-aminothiophenol precursor is prone to oxidation, which can form disulfide byproducts that carry through the synthesis.[2]

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, can be difficult to remove completely.[3]

Q2: My crude product is a persistent oil or gummy solid that fails to crystallize. What is the recommended first step?

A2: "Oiling out" or gum formation is typically a sign of significant impurities preventing the formation of a crystal lattice.[3] Before attempting a complex purification, perform a simple liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base like 5% sodium bicarbonate solution to remove acidic impurities (like the carboxylic acid byproduct), followed by water and finally brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If the product still fails to solidify, it indicates the presence of neutral impurities with similar properties to the desired product, requiring more advanced methods.

Q3: I attempted purification by silica gel column chromatography, but the separation from impurities is poor. What can I do?

A3: Poor separation occurs when the polarity of the product and impurities are very similar.[2] Consider the following strategies:

  • Optimize the Eluent System: Systematically vary the polarity of the mobile phase. A common starting point for benzothiazole derivatives is a hexane/ethyl acetate gradient.[5][6] If co-elution persists, try a different solvent system entirely, such as dichloromethane/methanol.

  • Consider an Alternative Stationary Phase: If the compound shows instability or poor separation on standard silica gel, switching the stationary phase is a powerful alternative. Options include:

    • Basic or Neutral Alumina: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[2][4] Alumina offers a different selectivity and can resolve challenging separations.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol mobile phase can provide an orthogonal separation mechanism.[7]

Q4: My aldehyde seems to be decomposing on the silica gel column. How can I mitigate this?

A4: Aldehydes can be sensitive, and the acidic surface of standard silica gel can catalyze degradation or irreversible adsorption.

  • Deactivate the Silica: Prepare a slurry of the silica gel in your starting eluent and add 1-2% triethylamine (v/v) relative to the solvent volume. This neutralizes the acidic silanol groups.

  • Use a Faster Method: To minimize contact time with the stationary phase, consider using a shorter, wider column and applying slight positive pressure to accelerate the elution.

  • Switch to a Non-Chromatographic Method: For aldehydes, the most robust method to avoid decomposition on a stationary phase is to use the sodium bisulfite adduct formation method described in Protocol 1.[1]

Q5: What is the most reliable method for selectively purifying an aromatic aldehyde like this one from a complex mixture?

A5: The formation of a water-soluble sodium bisulfite adduct is the gold standard for selectively isolating aldehydes and some reactive ketones.[1][8] This technique leverages the reversible reaction between the aldehyde's carbonyl group and sodium bisulfite to form a charged adduct. This adduct can be easily separated from neutral organic impurities by partitioning into an aqueous layer. The pure aldehyde is then regenerated by simple basification.[9][10] This method is highly specific and often yields product of exceptional purity.

PART 2: In-Depth Purification Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This is the recommended primary method for purifying this compound, especially from complex mixtures or when other methods fail. The causality behind this technique is the formation of a charged, water-soluble salt from the neutral aldehyde, enabling a clean separation from non-aldehydic organic impurities.[8]

Workflow Visualization: Bisulfite Adduct Purification

G cluster_extraction Part A: Adduct Formation & Impurity Removal cluster_regeneration Part B: Aldehyde Regeneration Crude Crude Aldehyde in Miscible Solvent (e.g., Methanol) Add_Bisulfite Add Saturated Aqueous Sodium Bisulfite Solution Crude->Add_Bisulfite [1] Shake Vigorous Agitation Add_Bisulfite->Shake [2] Partition Partition with Water & Immiscible Organic Solvent Shake->Partition [3] Separate Separate Layers in Funnel Partition->Separate [4] Aqueous_Layer Aqueous Layer (Contains Bisulfite Adduct) Separate->Aqueous_Layer Isolate Organic_Layer Organic Layer (Contains Impurities) Separate->Organic_Layer Discard or Analyze Add_Base Add Organic Solvent (e.g., EtOAc) & Basify Aqueous Layer to pH >10 (e.g., NaOH) Aqueous_Layer->Add_Base [5] Regenerate Re-extract Regenerated Aldehyde Add_Base->Regenerate [6] Dry_Evap Dry Organic Layer (Na2SO4) & Evaporate Solvent Regenerate->Dry_Evap [7] Pure_Aldehyde Pure Aldehyde Product Dry_Evap->Pure_Aldehyde [8]

Caption: Workflow for aldehyde purification via bisulfite adduct.

Step-by-Step Methodology:

Part A: Adduct Formation and Extraction

  • Dissolution: Dissolve the crude product mixture in a minimal amount of a water-miscible solvent such as methanol or THF.[8] For a 1 gram scale, 5-10 mL is a good starting point.

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5-2.0 equivalents of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-5 minutes.[9][10] A white precipitate of the adduct may form.

  • Partitioning: Add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of ethyl acetate or hexanes) to the funnel and shake again. This dissolves the adduct into the aqueous phase while keeping impurities in the organic phase.[10]

  • Separation: Allow the layers to separate fully. Drain and collect the lower aqueous layer, which now contains the bisulfite adduct of your target compound. The organic layer containing the impurities can be discarded.

Part B: Regeneration of the Pure Aldehyde 5. Basification: Return the collected aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., 25 mL of ethyl acetate). While stirring or carefully shaking, add a 10M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >10 (verify with pH paper).[9] This reverses the reaction and regenerates the free aldehyde. 6. Extraction: Shake the funnel vigorously to extract the now-neutral, organic-soluble aldehyde into the fresh organic layer. 7. Workup: Separate and collect the organic layer. Wash it once with water and once with brine. Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Column Chromatography

This method is suitable when impurities are of different polarity than the product and the aldehyde is stable to silica gel.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent like hexanes. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).[11] Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20) to move the compounds down the column. The aldehyde, being moderately polar, should elute after non-polar impurities but before highly polar ones like the carboxylic acid.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This method is ideal for a final polishing step if the product is mostly pure (>90%) and solid. The key is finding a suitable solvent or solvent system.

Step-by-Step Methodology:

  • Solvent Screening: In test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane).[12][13] An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

PART 3: Method Selection Guide

The choice of purification method depends on the nature of the impurities and the scale of the reaction.

Decision-Making Flowchart for Purification

G Start Crude Product Analysis (TLC, NMR) Is_Solid Is the crude product a solid >85% pure? Start->Is_Solid Impurity_Type What is the main impurity type? Is_Solid->Impurity_Type No / Oily Recrystallize Protocol 3: Recrystallization Is_Solid->Recrystallize Yes Acidic_Impurity Acidic Impurity (e.g., Carboxylic Acid) Impurity_Type->Acidic_Impurity Neutral_Impurity Neutral Impurities (Similar Polarity) Impurity_Type->Neutral_Impurity Baseline_Impurity Baseline/Polar Impurities (e.g., Starting Amines) Impurity_Type->Baseline_Impurity Aqueous_Wash Simple Aqueous Wash (5% NaHCO3) Acidic_Impurity->Aqueous_Wash Bisulfite Protocol 1: Sodium Bisulfite Adduct Neutral_Impurity->Bisulfite Highest Selectivity Column Protocol 2: Column Chromatography Baseline_Impurity->Column

Caption: Decision tree for selecting the optimal purification method.

Data Summary: Comparison of Purification Methods

MethodSelectivityTypical ScaleSpeedKey AdvantageCommon Issues
Sodium Bisulfite Adduct Aldehyde-specificmg to multi-gramMediumHighest selectivity for aldehydes; removes stubborn impurities.[8][9]Aldehyde must be stable to strong base; can be lengthy.[9]
Column Chromatography Polarity-basedmg to gramSlowGood for separating multiple components of varying polarities.Compound instability on silica; co-elution of similar compounds.[1][2]
Recrystallization Lattice exclusiongram to kgFastExcellent for final polishing of nearly pure solids; highly scalable.Requires a solid product; finding a suitable solvent can be difficult.[3]

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]

  • Patel, N. B., et al. (2012). Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. Indian Journal of Pharmaceutical Sciences, 74(4), 328–335. Available from: [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). Available from: [Link]

  • Gini, A., et al. (2021). Photoelectrochemical Cross-Dehydrogenative Coupling of Benzothiazoles with Strong Aliphatic C–H Bonds. Molecules, 26(11), 3229. Available from: [Link]

  • Reddit r/chemistry. Purifying aldehydes?. (2015). Available from: [Link]

  • Thompson, A. L., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57492. Available from: [Link]

  • Saeed, A., et al. (2017). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 10, S1629–S1636. Available from: [Link]

  • SIELC Technologies. Separation of Benzothiazole on Newcrom R1 HPLC column. (2018). Available from: [Link]

  • Ziarani, G. M., et al. (2015). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Organic Chemistry Research, 1(1), 37-43. Available from: [Link]

  • University of Sassari Institutional Research Archive. Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). Available from: [Link]

  • Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of the Bangladesh Chemical Society, 34(1), 59-67. Available from: [Link]

  • Freie Universität Berlin Refubium. Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. (2023). Available from: [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2015). Available from: [Link]

  • ResearchGate. SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. (2014). Available from: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). Available from: [Link]

Sources

Recrystallization solvents for fluorinated benzothiazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support (Purification Division) Subject: Standard Operating Procedure (SOP) & Troubleshooting: Recrystallization of Fluorinated Benzothiazole Aldehydes

Introduction: The Purification Paradox

Recrystallizing fluorinated benzothiazole aldehydes (e.g., 6-fluoro-2-benzothiazolecarboxaldehyde) presents a unique "purification paradox." You are balancing the lipophilicity introduced by the fluorine atom against the reactive polarity of the aldehyde group.

The fluorine substituent increases the compound's solubility in non-polar solvents and alters crystal packing (often leading to "oiling out"), while the aldehyde moiety (-CHO) is highly susceptible to:

  • Oxidation: Converting your product to the corresponding carboxylic acid (an impurity that is difficult to separate).[1]

  • Hemiacetal Formation: Reacting with protic solvents (alcohols) if trace acid is present.

This guide provides a validated solvent matrix and troubleshooting protocols to navigate these risks.

Module 1: Solvent Selection Matrix

Core Principle: Fluorinated benzothiazoles are generally less soluble in water and more soluble in lipophilic solvents than their non-fluorinated counterparts.

Solvent SystemTypeSuitabilityTechnical Notes (The "Why")
Ethanol (95%) ProticPrimary Choice Excellent solubility differential vs. temperature. Risk:[2][3] Potential acetal formation if crude is acidic.[4]
Toluene / Heptane Non-ProticStability Choice Best for sensitive aldehydes. Prevents hemiacetal formation. Toluene leverages

-

stacking interactions with the benzothiazole core.
Ethyl Acetate / Hexane BinaryGeneral Purpose Good for removing non-polar impurities. Start with 1:3 ratio. Risk:[2][3] Fluorinated compounds may "oil out" if Hexane is added too fast.
Acetonitrile (ACN) Polar AproticHigh Purity Useful if the main impurity is the carboxylic acid (which is less soluble in cold ACN).
Methanol ProticAvoid Higher risk of hemiacetal formation than Ethanol; often too powerful a solvent (low recovery).

Module 2: Visualizing the Decision Process

The following logic flow helps you select the correct solvent system based on your specific crude material's behavior.

SolventSelection Start Start: Crude Fluorinated Benzothiazole Aldehyde CheckAcid Is Crude Acidic? (pH < 5) Start->CheckAcid CheckPolarity Main Impurity Type? CheckAcid->CheckPolarity No (Neutral) Toluene System A: Toluene / Heptane (Prevents Acetal Formation) CheckAcid->Toluene Yes (Risk of Acetal) Ethanol System B: Ethanol (95%) (Standard) CheckPolarity->Ethanol General / Unknown EtOAc System C: EtOAc / Hexane (For Non-polar Impurities) CheckPolarity->EtOAc Non-polar tars Warning CRITICAL: If Toluene fails, ensure T < 60°C for Ethanol Ethanol->Warning

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude acidity and impurity profile.

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "My product is oiling out (forming a liquid blob) instead of crystallizing."

Diagnosis: This is common with fluorinated compounds. The melting point of the solvated compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. Corrective Protocol:

  • The Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • The Seed: Add a tiny amount of crude solid (or pure crystal if available) to the cooling solution at a temperature just below the boiling point.

  • The Slow Down: Insulate the flask with a towel or place it in a warm water bath to cool very slowly. Rapid cooling traps impurities, causing the oil.

  • The Trituration: If it oils out again, decant the supernatant. Add a small amount of cold Hexane or Heptane to the oil and scratch the glass vigorously with a rod to induce nucleation.

Issue 2: "The aldehyde peak in NMR is diminishing, and a carboxylic acid peak is appearing."

Diagnosis: Oxidation. Benzothiazole aldehydes are electron-deficient, making the aldehyde hydrogen susceptible to autoxidation to form benzoic acid derivatives (e.g., 6-fluorobenzothiazole-2-carboxylic acid). Corrective Protocol:

  • Inert Atmosphere: Perform the dissolution and cooling steps under a nitrogen or argon blanket.

  • Degas Solvents: Briefly sparge your solvent (Ethanol or Toluene) with nitrogen before use to remove dissolved oxygen.

  • Avoid Basic Impurities: Bases catalyze the Cannizzaro reaction (disproportionation). Ensure glassware is acid-washed or neutral.

Issue 3: "I see a new set of multiplets in the NMR (3-5 ppm region) after using Ethanol."

Diagnosis: Hemiacetal/Acetal formation. The aldehyde has reacted with the solvent. Corrective Protocol:

  • Switch Solvents: Move to Toluene/Heptane or Acetonitrile .

  • Check pH: If you must use Ethanol, ensure the solution is chemically neutral. Even trace acid from a previous hydrolysis step (e.g., using HCl) will catalyze acetal formation immediately upon heating.

Module 4: The "Gold Standard" Protocol

Objective: Recrystallization of 6-fluoro-2-benzothiazolecarboxaldehyde (Generic Representative).

Materials:

  • Crude Solid

  • Solvent: Toluene (Preferred for stability) or Ethanol (95%)

  • Antisolvent: Heptane (if using Toluene) or Water (if using Ethanol)

  • Equipment: Nitrogen line, magnetic stirrer, reflux condenser.

Step-by-Step:

  • Saturation: Place crude solid in a flask. Add the primary solvent (Toluene) dropwise while heating to reflux (110°C). Add just enough solvent to dissolve the solid.

    • Tip: If 5-10% of material remains undissolved (likely inorganic salts or polymers), do not add infinite solvent. Proceed to filtration.[5][6]

  • Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass funnel (or a coarse syringe filter for small scales) to remove insoluble impurities.

    • Why Pre-warm? To prevent the fluorinated compound from crystallizing in the stem of the funnel.

  • Nucleation Point:

    • Toluene Method:[7][8] Remove from heat. Add Heptane dropwise until a faint, persistent cloudiness appears. Add one drop of Toluene to clear it.

    • Ethanol Method:[7][9][10][11] Add warm water dropwise until turbidity is observed.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Visual Check: If oil droplets form, reheat and add a seed crystal (see Issue 1).

  • Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals using vacuum filtration.

  • Wash: Wash the cake immediately with a small volume of cold, pure antisolvent (Heptane or Water).

  • Drying: Dry under high vacuum at room temperature. Do not heat the solid significantly during drying to prevent oxidation or sublimation.

Module 5: Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Oiling Oiling Out Type->Oiling Oxidation Oxidation (Acid formation) Type->Oxidation Acetal Extra NMR Peaks (Acetal) Type->Acetal Sol_Oil 1. Reheat 2. Add Seed Crystal 3. Slow Cool Oiling->Sol_Oil Sol_Ox 1. Use N2 Atmosphere 2. Degas Solvents 3. Lower Temp Oxidation->Sol_Ox Sol_Acetal 1. Switch to Toluene 2. Neutralize pH Acetal->Sol_Acetal

Figure 2: Rapid response workflow for common recrystallization failures.

References

  • Synthesis of Fluorinated Benzothiazoles

    • Bhusari, K. P., et al. "Synthesis and antimicrobial activity of some new fluorinated benzothiazole derivatives." Scribd / Vertex AI Search. 12

  • General Recrystallization Solvents

    • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." 2

  • Aldehyde Stability & Hemiacetals

    • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals."[4] 4[7][10][13][14]

  • Benzothiazole Solubility Profile

    • Solubility of Things.[2][15] "Solubility of 1,3-benzothiazole." 15

Sources

Preventing air oxidation of benzothiazole-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with benzothiazole-5-carbaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge associated with this compound: its susceptibility to air oxidation during storage. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity and stability of your valuable starting material, thereby safeguarding the reproducibility and success of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of benzothiazole-5-carbaldehyde.

Q1: My benzothiazole-5-carbaldehyde has changed in appearance from a light yellow powder to a darker, off-white solid. What could be the cause?

A change in color and consistency is a strong indicator of product degradation. The most probable cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid (benzothiazole-5-carboxylic acid). This process is accelerated by exposure to atmospheric oxygen.

Q2: What are the ideal storage conditions for benzothiazole-5-carbaldehyde?

To maintain its purity, benzothiazole-5-carbaldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures, typically between 2-8°C. It is crucial to minimize exposure to air and moisture.[1][2]

Q3: Can I use an antioxidant to prevent the oxidation of benzothiazole-5-carbaldehyde?

Yes, the addition of a radical-scavenging antioxidant can be an effective strategy. Butylated hydroxytoluene (BHT) is a common choice for stabilizing aromatic aldehydes.[3] However, it is essential to consider the compatibility of the antioxidant with your downstream application, as it may need to be removed prior to reaction.

Q4: How can I confirm if my benzothiazole-5-carbaldehyde has oxidized?

The most reliable method is to analyze the material using High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of the stored material to that of a fresh or reference standard, you can identify and quantify the presence of the carboxylic acid impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal.

Q5: Is it safe to use partially oxidized benzothiazole-5-carbaldehyde in my reaction?

Using degraded starting material is strongly discouraged. The presence of the carboxylic acid impurity can lead to lower yields, unexpected side products, and difficulties in purification. For sensitive applications, such as in drug development, starting with pure, unoxidized material is critical for obtaining reliable and reproducible results.

II. Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section provides a structured approach to identifying and addressing the oxidation of benzothiazole-5-carbaldehyde.

Issue 1: Unexpected Reaction Outcomes or Low Yields

Symptoms:

  • Your reaction yields are significantly lower than expected.

  • You are observing the formation of unexpected byproducts.

  • The reaction fails to go to completion.

Root Cause Analysis: The aldehyde functional group is the reactive center for many synthetic transformations. If a portion of your starting material has oxidized to the unreactive carboxylic acid, the effective concentration of the desired reactant is lowered, leading to incomplete conversion and reduced yields.

Troubleshooting Workflow:

A Unexpected Reaction Results B Verify Purity of Benzothiazole-5-carbaldehyde via HPLC A->B C Is the purity >95%? B->C D Proceed with Reaction C->D Yes E Purify or Procure Fresh Reagent C->E No F Implement Proper Storage Protocols E->F

Caption: Workflow for troubleshooting unexpected reaction outcomes.

Corrective Actions:

  • Purity Verification: Immediately analyze a sample of your stored benzothiazole-5-carbaldehyde using HPLC.

  • Decision Point: If the purity is below your required specification (typically >95%), do not proceed.

  • Remediation:

    • Purification: If a significant amount of material is on hand, consider purification by recrystallization or column chromatography. However, this may not be practical for small quantities.

    • Procurement: The most reliable solution is to purchase a fresh batch of the reagent.

  • Preventative Measures: Upon receiving the new material, immediately implement the stringent storage protocols outlined in the following sections.

Issue 2: Visual Changes in Stored Material

Symptoms:

  • The powder is no longer free-flowing and has formed clumps.

  • The color has darkened from a light yellow to a tan or brownish hue.

Root Cause Analysis: Both color change and clumping can be signs of chemical degradation. The formation of the carboxylic acid can alter the crystal lattice and hygroscopic nature of the solid.

Corrective Actions:

  • Do Not Use: Assume the material is degraded and refrain from using it in any experiments.

  • Analytical Confirmation (Optional but Recommended): Run an analytical test (HPLC or NMR) to confirm the identity of the impurity. This can provide valuable information for future prevention.

  • Proper Disposal: Dispose of the degraded chemical according to your institution's safety guidelines.

  • Review Storage Practices: Conduct a thorough review of your current storage and handling procedures to identify potential points of air exposure.

III. Protocols for Preventing Oxidation

Proactive measures are the most effective way to ensure the long-term stability of benzothiazole-5-carbaldehyde.

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an inert atmosphere in the storage vessel.

Materials:

  • Benzothiazole-5-carbaldehyde in its original container.

  • A clean, dry vial with a PTFE-lined screw cap or a Sure/Seal™-type bottle.[4][5]

  • A cylinder of dry nitrogen or argon with a regulator.

  • Tubing and a needle adapter for the gas line.

  • Parafilm or electrical tape.

Procedure:

  • Preparation: In a fume hood, prepare your inert gas line. Set the regulator to a low, gentle flow (1-2 psi).

  • Purging the New Vial: Insert the needle connected to the inert gas line into the new, empty vial. Allow the gas to flow for 2-3 minutes to displace all the air.

  • Transfer: Quickly transfer the required amount of benzothiazole-5-carbaldehyde from the original container to the purged vial.

  • Final Purge: Briefly purge the headspace of the vial containing the compound with the inert gas.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Reinforce Seal: Wrap the cap and neck of the vial with Parafilm to provide an additional barrier against atmospheric intrusion.

  • Labeling: Clearly label the vial with the chemical name, date of repackaging, and a note indicating it is stored under an inert atmosphere.

  • Refrigerate: Place the sealed vial in a refrigerator at 2-8°C.

cluster_0 Inert Gas Storage Workflow A Prepare Inert Gas Line (N2 or Ar) B Purge New Vial A->B C Quickly Transfer Compound B->C D Purge Headspace C->D E Tightly Seal Vial D->E F Wrap with Parafilm E->F G Label and Refrigerate (2-8°C) F->G

Caption: Step-by-step workflow for inert gas blanketing.

Protocol 2: Routine Quality Control Monitoring

Regularly checking the purity of your stored benzothiazole-5-carbaldehyde is crucial for early detection of degradation.

Methodology: HPLC Analysis

  • Sample Preparation: Prepare a standard solution of benzothiazole-5-carbaldehyde at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Prepare a similar solution of your stored material.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Detection: UV detector at a wavelength where both the aldehyde and potential carboxylic acid absorb (e.g., 280 nm).

  • Analysis:

    • Inject the standard to determine the retention time of the pure compound.

    • Inject the sample from storage. The appearance of a new, typically more polar (earlier eluting) peak is indicative of the carboxylic acid impurity.

    • Integrate the peak areas to determine the percentage purity of your stored material.

Data Interpretation:

ObservationImplicationRecommended Action
Single peak matching the standard retention time.Compound is pure.Continue to use and monitor.
A major peak with a small, earlier eluting peak.Minor oxidation has occurred.Assess if the purity is acceptable for your application. If not, purify or replace.
Multiple significant peaks.Significant degradation.Discard the material and procure a fresh batch.

IV. The Chemistry of Oxidation

The aldehyde group in benzothiazole-5-carbaldehyde is susceptible to oxidation, a process that can be initiated by light, heat, and atmospheric oxygen. The reaction proceeds via a free-radical mechanism, ultimately converting the aldehyde (-CHO) to a carboxylic acid (-COOH). This transformation eliminates the key reactive site for many synthetic applications, such as reductive aminations, Wittig reactions, and condensations.

Benzothiazole-5-carbaldehyde Benzothiazole-5-carboxylic_acid Benzothiazole-5- carboxylic acid (Impurity) Benzothiazole-5-carbaldehyde->Benzothiazole-5-carboxylic_acid [O] (Air, Light, Heat)

Caption: Oxidation of benzothiazole-5-carbaldehyde.

By understanding these principles and implementing the recommended protocols, you can significantly extend the shelf-life and maintain the quality of your benzothiazole-5-carbaldehyde, ensuring the integrity of your research.

V. References

  • Patsnap Eureka. (2026, February 12). Preventing Contamination with Inert Gas in Storage. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • The Safe Use of Pyrophoric Reagents. [Link]

  • Wikipedia. Inert gas. [Link]

Sources

Removing unreacted aldehyde impurities from benzothiazole Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Aldehyde Impurities Ticket Type: Chemical Purification & Troubleshooting Status: Active Guide

Welcome to the Technical Support Center

From the Desk of the Senior Application Scientist

If you are reading this, you are likely facing the "Equilibrium Trap." The condensation of 2-aminobenzothiazole with an aromatic aldehyde is a reversible thermodynamic equilibrium. Even with excess amine or heat, unreacted aldehyde often persists.

Aldehydes are particularly troublesome impurities because they are prone to oxidation (forming carboxylic acids) and can act as electrophiles in downstream biological assays, leading to false positives (PAINS - Pan-Assay Interference Compounds).

This guide prioritizes chemoselectivity . We must remove the aldehyde without hydrolyzing the sensitive azomethine (


) bond of your Schiff base.

Quick Reference: Method Selection Matrix

Impurity LevelProduct SolubilityRecommended MethodComplexityYield Risk
Low (<5%) High in hot EtOHRecrystallization LowLow
High (>10%) Insol. in WaterBisulfite Wash MediumLow
Trace/Sticky Soluble in DCMScavenger Resin LowVery Low
Complex Mix VariesPassivated Silica HighHigh (Hydrolysis)

Tier 1: Recrystallization (The First Line of Defense)

Q: My crude product is a sticky solid. Standard filtration didn't remove the aldehyde smell. What solvent should I use?

A: Benzothiazole Schiff bases exhibit a steep solubility curve in Ethanol (EtOH) . This is your primary solvent.

The Protocol:

  • Solvent Choice: Use absolute ethanol.[1][2] If your derivative is highly non-polar (e.g., halogenated benzothiazole), a mixture of Ethanol:DCM (9:1) may be required.

  • Dissolution: Heat the solvent to reflux. Add the crude solid slowly until just dissolved.

    • Critical Step: If the solution is dark/black, add activated charcoal, boil for 2 minutes, and filter hot through Celite.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Do not plunge into ice immediately; rapid cooling traps aldehyde oil inclusions inside the crystal lattice.

  • Wash: Filter the crystals and wash with cold ethanol (

    
    ). Aldehydes are generally more soluble in cold ethanol than the Schiff base.
    

Troubleshooting:

  • Issue: "It oiled out instead of crystallizing."

  • Fix: Re-dissolve by heating. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to create nucleation sites. Alternatively, add dropwise n-Hexane until turbidity appears, then cool.

Tier 2: The Bisulfite Wash (Chemical Remediation)

Q: Recrystallization failed. The NMR still shows an aldehyde proton peak (


 ppm). How do I chemically remove it? 

A: Use the Sodium Bisulfite (


) Adduct Protocol .
Aldehydes react with bisulfite to form water-soluble sulfonate salts. Your benzothiazole Schiff base is hydrophobic and will remain in the organic layer.

The Logic:



Step-by-Step Protocol:

  • Dissolution: Dissolve your crude Schiff base in a water-immiscible solvent.[1] Dichloromethane (DCM) or Ethyl Acetate are ideal.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).

  • The Wash:

    • Add the bisulfite solution to your organic layer in a separatory funnel.[1][3]

    • Shake vigorously for 2–3 minutes. Note: Bisulfite adduct formation is not instantaneous; it requires contact time.

  • Separation: Drain the organic layer.[1][3] The aldehyde is now trapped in the aqueous layer as the sulfonate salt.

  • Rinse: Wash the organic layer once with water and once with brine to remove residual salts.

  • Dry: Dry over Anhydrous

    
     and evaporate.
    

Visual Workflow (Bisulfite Extraction):

BisulfiteProtocol Start Crude Mixture (Schiff Base + Aldehyde) Dissolve Dissolve in DCM (Water Immiscible) Start->Dissolve AddBisulfite Add Saturated NaHSO3 (aq) Dissolve->AddBisulfite Shake Vigorous Shake (2-3 mins) AddBisulfite->Shake PhaseSep Phase Separation Shake->PhaseSep OrgLayer Organic Layer (Contains Schiff Base) PhaseSep->OrgLayer Bottom Layer (DCM) AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Top Layer (Discard) Wash Wash with Water/Brine Dry over Na2SO4 OrgLayer->Wash Final Pure Benzothiazole Schiff Base Wash->Final

Caption: Figure 1. Chemoselective removal of aldehydes via bisulfite adduct formation.[1][4][5] The imine bond remains intact in the organic phase.

Tier 3: Chromatography (Advanced Purification)

Q: I tried a silica column, but my product decomposed back into the starting amine. Why?

A: Standard Silica Gel is acidic (pH ~4-5). This acidity catalyzes the hydrolysis of the imine bond, reversing your reaction. You must passivate the silica.

The Fix: Triethylamine (TEA) Passivation

  • Mobile Phase: Add 1% to 3% Triethylamine (TEA) to your eluent system (e.g., Hexane:Ethyl Acetate + 1% TEA).[6]

  • Pre-treatment: Flush the packed silica column with the TEA-containing solvent before loading your sample. This neutralizes the acidic silanol (

    
    ) sites.[6]
    
  • Loading: Load your sample. Run the column quickly. Do not leave the Schiff base on the silica overnight.

Warning: Benzothiazoles can "streak" on TLC plates. If you see streaking, it indicates decomposition or strong interaction with silica. Increase the TEA concentration or switch to Neutral Alumina (Grade III) as the stationary phase.

Tier 4: Scavenger Resins (Green Chemistry)

Q: I need a high-throughput method without liquid-liquid extraction. Are there solid-phase options?

A: Yes. Polymer-supported amine scavengers are highly effective for "polishing" crude Schiff bases.

Mechanism: The resin contains primary amines (e.g., Tris(2-aminoethyl)amine). These amines react with the residual aldehyde to form a resin-bound imine.[7] You then simply filter the resin out.

Protocol:

  • Resin Selection: Use PS-Trisamine or PS-Amine (approx. 3-4 mmol/g loading).

  • Stoichiometry: Add 2–3 equivalents of resin relative to the estimated aldehyde impurity.

  • Incubation: Shake the crude mixture (dissolved in DCM or THF) with the resin for 1–4 hours at room temperature.

  • Filtration: Filter the mixture. The aldehyde stays on the filter paper (bound to the resin); the pure product passes through in the filtrate.

Decision Logic Tree

Use this flowchart to determine the safest purification route for your specific benzothiazole derivative.

DecisionTree Start Impurity Detected Soluble Is Product Highly Soluble in Hot EtOH? Start->Soluble Recryst Recrystallize (Ethanol) Soluble->Recryst Yes AcidSens Is Product Acid Sensitive? Soluble->AcidSens No Bisulfite Bisulfite Wash (Protocol Tier 2) AcidSens->Bisulfite No (Stable) HighValue High Value / Small Scale? AcidSens->HighValue Yes (Avoid Bisulfite) Scavenger Amine Scavenger Resin (Protocol Tier 4) HighValue->Scavenger Yes Column Passivated Silica Column (+1% TEA) HighValue->Column No

Caption: Figure 2. Strategic decision matrix for benzothiazole Schiff base purification based on solubility and stability.

References

  • BenchChem. (2025).[1] Common side products in Schiff base formation and removal. Retrieved from

  • Boucher, M. M., et al. (2017).[5] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development, 21(9), 1394–1403.

  • Tokay, F., & Bağdat, S. (2022).[2][8] "Schiff base functionalized silica gel for simultaneous separation and preconcentration."[8] TÜBİTAK Academic Journals, 46, 459-474.

  • University of Rochester. (n.d.). Brindle Bisulfite Workup: for Removal of Aldehydes. Department of Chemistry.

  • Sigma-Aldrich. (2025). Polymer-Supported Scavengers for Solution Phase Synthesis.

Sources

Validation & Comparative

Technical Guide: Purity Standards & Analytical Protocols for 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde is a critical intermediate, often utilized in the synthesis of PET radiotracers (e.g., Tau imaging agents like 18F-PM-PBB3) and kinase inhibitors. Its quality control is complicated by two factors: the susceptibility of the aldehyde group to oxidation and the potential for regioisomeric impurities derived from the starting aniline precursors.

This guide provides a comparative analysis of the two primary purity assessment methodologies: High-Performance Liquid Chromatography (RP-HPLC) for routine batch release, and Quantitative NMR (qNMR) for primary reference standard certification.

Critical Quality Attributes (CQA)
  • Target Molecule: this compound

  • Primary Impurity A (Oxidation): 6-Fluoro-2-methyl-1,3-benzothiazole-5-carboxylic acid.

  • Primary Impurity B (Precursor): 4-Fluoro-2-nitro-5-methylaniline (or reduced thiol equivalent).

  • Stability Risk: High (Aldehyde oxidation). Samples must be prepared immediately prior to injection.

Synthesis & Impurity Origin Map

To understand the separation requirements, one must visualize the origin of impurities. The synthesis typically involves the cyclization of a thio-functionalized aniline.

SynthesisPath Precursor Precursor (4-Fluoro-5-methyl-2-nitroaniline) Reduction Reduction/Thiolation Precursor->Reduction Cyclization Cyclization (with Acetic Anhydride/Acid) Reduction->Cyclization Intermediate 6-Fluoro-2-methyl-benzothiazole Cyclization->Intermediate Formylation Formylation (Duff or Vilsmeier-Haack) Intermediate->Formylation Regio Impurity B: Regioisomers Intermediate->Regio Non-selective Formylation Target TARGET ALDEHYDE (6-Fluoro-2-methyl-1,3- benzothiazole-5-carbaldehyde) Formylation->Target Oxidation Impurity A: Carboxylic Acid Target->Oxidation Air Oxidation

Figure 1: Synthesis pathway illustrating the origin of oxidative and regioisomeric impurities.

Comparative Method Analysis

The following table contrasts the operational utility of RP-HPLC versus qNMR for this specific aldehyde.

FeatureMethod A: RP-HPLC (UV-Vis)Method B: 1H-qNMR
Primary Use Routine QC, Batch Release, Stability TestingPrimary Standard Certification, Assay Calculation
Specificity High (Separates isomers & degradation products)Medium (Signals may overlap in aromatic region)
Limit of Detection Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Reference Standard Required (External calibration needed)Not Required (Internal Standard used)
Throughput High (Automated sequences)Low (Manual processing)
Aldehyde Bias Low (if run fast/cooled)Low (Non-destructive)
Cost per Run LowHigh (Instrument time/Deuterated solvents)

Expert Verdict: Use qNMR to assign an absolute purity value to your first "Gold Standard" batch. Use RP-HPLC calibrated against that standard for all subsequent routine analysis.

Method A: Routine RP-HPLC Protocol

This protocol is designed to separate the neutral aldehyde from the acidic oxidation product and lipophilic precursors.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: The C18 stationary phase provides strong retention for the lipophilic benzothiazole core.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Acidic pH suppresses the ionization of the carboxylic acid impurity (Impurity A), sharpening its peak shape and increasing retention slightly to prevent it from eluting in the void volume.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 272 nm (Primary) and 254 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50).

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare samples in amber vials to prevent photo-oxidation. Inject within 4 hours of preparation.

Method B: Orthogonal qNMR Protocol

When a commercial reference standard is unavailable, you must characterize your in-house material using qNMR.

Experimental Setup
  • Instrument: 400 MHz or 600 MHz NMR (Bruker/Jeol).

  • Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).

  • Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 of the longest proton).

  • Scans: 16 or 32.

Calculation

Purity is calculated using the molar ratio between the analyte's aldehyde proton and the Internal Standard's protons.



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (Aldehyde -CHO = 1H)
    
  • 
     = Molecular Weight
    
  • 
     = Weight of sample/standard
    
  • 
     = Purity of Internal Standard
    

Data Validation & Decision Logic

The following workflow illustrates how to validate the purity result using the "Self-Validating" concept. If HPLC and qNMR results deviate by >2%, the material is likely degrading during chromatography or contains inorganic salts (invisible to UV).

ValidationLogic Start Synthesized Batch qNMR Run qNMR (Absolute Purity) Start->qNMR HPLC Run HPLC (Area %) Start->HPLC Compare Compare Results qNMR->Compare HPLC->Compare Match Match (< 1.5% Diff) Release Batch Compare->Match Yes Mismatch Mismatch (> 1.5% Diff) Compare->Mismatch No CheckSalts Check Inorganic Salts (qNMR sees organic only) Mismatch->CheckSalts CheckOx Check On-Column Oxidation (Did HPLC create acid?) Mismatch->CheckOx

Figure 2: Analytical decision tree for validating purity results.

References

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[3] Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Zhang, X., et al. "Synthesis and evaluation of 18F-labeled benzothiazole derivatives for imaging of tau pathology in Alzheimer’s disease." Bioorganic & Medicinal Chemistry, 2018. (Context for Benzothiazole Synthesis).

  • CIPAC Handbook. "Guidelines for the analysis of technical grade active ingredients." (General HPLC Guidelines for Benzothiazoles).

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics."

Sources

Safety Operating Guide

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

For the researcher holding a vial of 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde needing immediate disposal:

  • Classification: Halogenated Organic Waste . (Do not place in general organic waste due to Fluorine content).[1]

  • Drain Disposal: STRICTLY PROHIBITED . Benzothiazole cores are highly toxic to aquatic environments and resistant to standard biological wastewater treatment.

  • Segregation: Keep away from oxidizers (due to the aldehyde) and strong bases .

  • Primary Hazard: Skin/Eye Irritant, Potential Sensitizer, Aquatic Toxin.

Hazard Identification & Waste Characterization

To dispose of this compound safely, we must deconstruct its molecular architecture. We are not just throwing away a "chemical"; we are managing three distinct functional risks.

Functional GroupChemical RiskDisposal Implication
Benzothiazole Core High aquatic toxicity; resistant to biodegradation.Zero-discharge policy. Must be incinerated.
Fluorine Substituent (C-F) Formation of Hydrofluoric Acid (HF) upon combustion.Must use the "Halogenated" waste stream. Standard incinerators cannot handle HF corrosion without scrubbers.
Aldehyde Moiety (-CHO) Reactive; potential for auto-oxidation or polymerization.Segregate from amines and strong oxidizers to prevent exothermic reactions in the waste container.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated solids, or weighing paper.

  • Containment: Place the solid material in a screw-cap glass vial or high-density polyethylene (HDPE) container.

  • Solvation (Optional but Recommended): If you have <5g, it is safer to dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a non-reactive carrier like Ethyl Acetate. This prevents "dusting" during final incineration handling.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Dichloromethane."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Transfer: Move to the Halogenated Organic Waste satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction workups.

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Why? Aldehydes are unstable in high pH (Cannizzaro reaction) and can polymerize in very low pH.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do not mix with Nitric Acid or Peroxides. The aldehyde group can act as a reducing agent, leading to pressure buildup.

  • Cap & Vent: Ensure the carboy is capped when not in use, but utilize a vented cap if the waste stream contains other reactive reagents.

Spill Management & Cleanup

If a spill occurs, the priority is preventing the benzothiazole core from entering floor drains.

  • Isolate: Mark the area. Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with ethanol) to adhere the powder, then scoop into a waste bag.

  • Liquid Spill:

    • Absorb with Vermiculite or Universal Absorbent Pads .

    • Avoid: Do not use simple paper towels for large spills, as they do not suppress vapor effectively.

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory & Logistics Decision Tree

The following logic flow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.

DisposalFlow Start Waste: 6-Fluoro-2-methyl-1,3- benzothiazole-5-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Irritant) Solid->SolidBin HalogenCheck Is it mixed with non-halogenated solvents? Liquid->HalogenCheck HaloStream Halogenated Organic Waste (High Temp Incineration) HalogenCheck->HaloStream Mixed with DCM/Chloroform Warning STOP: Contains Fluorine. Must go to Halogenated Stream. HalogenCheck->Warning Mixed with Acetone/MeOH NonHaloStream General Organic Waste Warning->HaloStream

Figure 1: Decision matrix for segregating fluorinated benzothiazole waste. Note that the presence of Fluorine overrides the solvent classification, forcing the stream into the Halogenated pathway.

Quantitative Waste Data

PropertyValue/ClassificationReference
Waste Stream Code Halogenated Organic [1]
RCRA Code (USA) Not explicitly listed (P/U list), treat as D001 (Ignitable) if in solvent, or hazardous by characteristic.[2]
Incineration Temp >1100°C (Required to break C-F bonds and scrub HF)[3]
Aquatic Toxicity Acute 1 / Chronic 1 (Based on Benzothiazole core)[4]

References

  • Prudent Practices in the Laboratory . National Research Council (US) Committee on Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. (2011). Link

  • US EPA . Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Link

  • Dempsey, C.R. and Oppelt, E.T. Incineration of Hazardous Waste: A Critical Review. Air & Waste Management Association. (1993).[2] (High-temperature requirements for halogenated organics).

  • ECHA (European Chemicals Agency) .[2] Registration Dossier: Benzothiazole. (Aquatic toxicity classifications for benzothiazole derivatives). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.